molecular formula C15H19N3O3 B14775198 methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate

methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate

Cat. No.: B14775198
M. Wt: 289.33 g/mol
InChI Key: NHOBCMAQXJHFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]-methylamino]acetate

InChI

InChI=1S/C15H19N3O3/c1-18(9-14(19)21-2)15(20)12(16)7-10-8-17-13-6-4-3-5-11(10)13/h3-6,8,12,17H,7,9,16H2,1-2H3

InChI Key

NHOBCMAQXJHFSP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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